molecular formula C12H10BrNO2 B8698903 8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No. B8698903
M. Wt: 280.12 g/mol
InChI Key: JFLGITGVZUPMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

5-bromo-7-methoxy-1,2-dihydropyrrolo[1,2-a]indol-3-one

InChI

InChI=1S/C12H10BrNO2/c1-16-7-4-9(13)8-6-11-12(15)2-3-14(11)10(8)5-7/h4-6H,2-3H2,1H3

InChI Key

JFLGITGVZUPMSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C3N2CCC3=O)C(=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the ester from Step 3 (0.5 g, 1.76 mmol) in toluene (7 mL) and THF (1 mL) at RT was added 1M potassium t-butoxide (1.76 mL, 1.76 mmol). After 15 minutes, methyl acrylate (0.32 mL, 3.5 mmol) was added, and the mixture was brought to reflux for 1.5 hours. The reaction was quenched by the addition of saturated NH4Cl solution, and the product was extracted with EtOAc/THF. The organic layer was washed with H2O and brine, dried (MgSO4), filtered, and evaporated. The intermediate was suspended in EtOH (10 mL), and concentrated HCl (2 mL) was added. After heating to reflux for 2 hours, the mixture was cooled and diluted with H2O (30 mL). The product was extracted with CH2Cl2 and the organic phase was washed with H2O before drying (MgSO4). Following filtration and removal of solvent under vacuum, the product was stirred with 1:2 EtOAc:hexane to give a tan-coloured solid (0.4 g).
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.